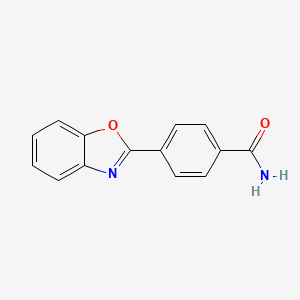
1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) is an organic compound with the molecular formula C8H3FN2O It is a derivative of benzenedicarbonitrile, featuring a fluorine atom and a hydroxyl group as substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) typically involves the following steps:
Nitration: The starting material, 1,4-difluorobenzene, undergoes nitration to introduce nitro groups at the para positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: The amino groups are converted to diazonium salts using sodium nitrite and hydrochloric acid.
Sandmeyer Reaction: The diazonium salts are then subjected to the Sandmeyer reaction to introduce cyano groups, forming 1,4-benzenedicarbonitrile.
Hydroxylation: Finally, selective hydroxylation is performed to introduce the hydroxyl group at the desired position, yielding 1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1,4-benzenedicarbonitrile,2-fluoro-5-oxo-(9CI).
Reduction: Formation of 1,4-benzenediamine,2-fluoro-5-hydroxy-(9CI).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and cyano groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The fluorine atom can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Benzenedicarbonitrile
- 1,4-Benzenedicarbonitrile,2-fluoro-
- 1,4-Benzenedicarbonitrile,5-hydroxy-
Uniqueness
1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group provides opportunities for hydrogen bonding and reactivity.
Propriétés
Numéro CAS |
199529-12-9 |
|---|---|
Formule moléculaire |
C8H3FN2O |
Poids moléculaire |
162.123 |
Nom IUPAC |
2-fluoro-5-hydroxybenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H3FN2O/c9-7-1-6(4-11)8(12)2-5(7)3-10/h1-2,12H |
Clé InChI |
VJKWFGPWZVUFIB-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)C#N)F)C#N |
Synonymes |
1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride](/img/structure/B599433.png)
![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)



